molecular formula C7H9ClN2O B2580253 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone CAS No. 1006482-81-0

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B2580253
CAS No.: 1006482-81-0
M. Wt: 172.61
InChI Key: NLIAINWZJPCSGT-UHFFFAOYSA-N
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Description

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chloro group and an ethyl group attached to the pyrazole ring, along with an ethanone group. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with a ketone reagent to form 1-(4-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The chloro and ethanone groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone
  • 1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone
  • 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol

Uniqueness

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in various synthetic applications. Its ethanone group also contributes to its versatility in chemical reactions .

Properties

IUPAC Name

1-(4-chloro-2-ethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIAINWZJPCSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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